

# 3-Chloroimidazo[1,2-a]pyrazine CAS number and molecular weight

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## Compound of Interest

Compound Name: 3-Chloroimidazo[1,2-a]pyrazine

Cat. No.: B1529216

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## An In-Depth Technical Guide to 3-Chloroimidazo[1,2-a]pyrazine

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development interested in the chemistry and applications of **3-Chloroimidazo[1,2-a]pyrazine**. We will delve into its fundamental properties, synthesis, and potential applications, providing expert insights grounded in established scientific principles.

## Core Compound Identification and Properties

**3-Chloroimidazo[1,2-a]pyrazine** is a heterocyclic organic compound featuring an imidazo[1,2-a]pyrazine core structure with a chlorine substituent at the 3-position. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules.

## Key Chemical Data

A precise understanding of a compound's fundamental properties is the bedrock of any research endeavor. The essential identifiers and physicochemical properties of **3-Chloroimidazo[1,2-a]pyrazine** are summarized below.

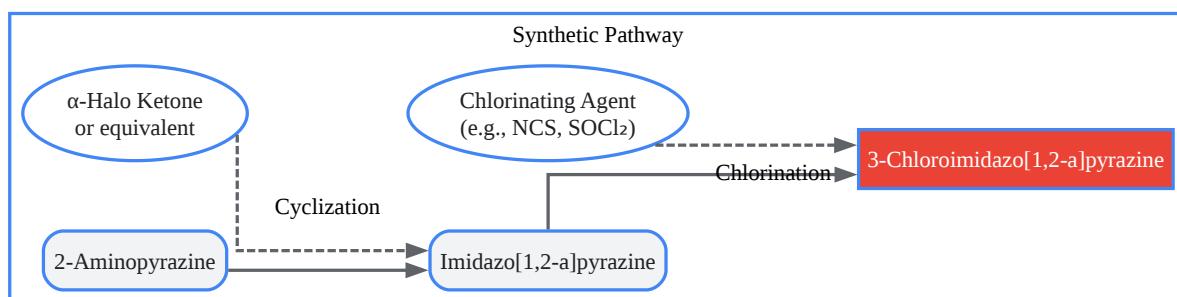
Property	Value	Source
CAS Number	1429665-39-3	<a href="#">[1]</a>
Molecular Formula	C <sub>6</sub> H <sub>4</sub> CIN <sub>3</sub>	<a href="#">[1]</a>
Molecular Weight	153.57 g/mol	<a href="#">[1]</a>
SMILES	C1=CN2C(=CN=C2C=N1)Cl	<a href="#">[1]</a>
Topological Polar Surface Area (TPSA)	30.19 Å <sup>2</sup>	<a href="#">[1]</a>
LogP	1.3827	<a href="#">[1]</a>

## Synthesis and Mechanistic Considerations

The synthesis of **3-Chloroimidazo[1,2-a]pyrazine** typically involves the cyclization of an appropriately substituted aminopyrazine precursor. A common and effective method is the reaction of 2-aminopyrazine with a suitable two-carbon electrophile, followed by chlorination.

## Generalized Synthetic Workflow

The following diagram outlines a representative synthetic pathway. The choice of reagents and reaction conditions is critical for achieving high yield and purity.



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Caption: A generalized workflow for the synthesis of **3-Chloroimidazo[1,2-a]pyrazine**.

## Detailed Experimental Protocol (Illustrative)

This protocol is a representative example and may require optimization based on laboratory conditions and reagent purity.

### Step 1: Synthesis of Imidazo[1,2-a]pyrazine

- To a solution of 2-aminopyrazine (1.0 eq) in a suitable solvent such as ethanol or DMF, add chloroacetaldehyde (1.1 eq, 50% aqueous solution).
- Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield imidazo[1,2-a]pyrazine.

### Step 2: Chlorination of Imidazo[1,2-a]pyrazine

- Dissolve the imidazo[1,2-a]pyrazine (1.0 eq) in a chlorinated solvent like dichloromethane or chloroform.
- Cool the solution to 0 °C in an ice bath.
- Add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise, maintaining the temperature at 0 °C.
- Allow the reaction to stir at room temperature for 12-16 hours.
- Monitor the reaction for the disappearance of the starting material.
- Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution to quench any unreacted NCS, followed by a brine wash.

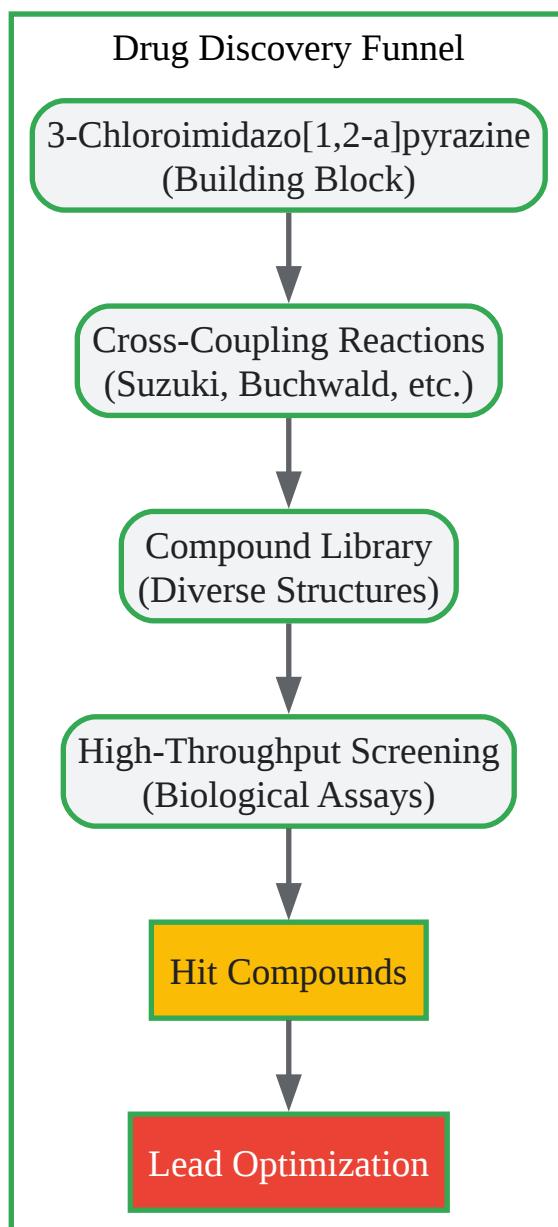
- Dry the organic layer, concentrate, and purify by chromatography to obtain **3-Chloroimidazo[1,2-a]pyrazine**.

## Applications in Research and Drug Development

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The chloro-substituent at the 3-position serves as a versatile chemical handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the generation of extensive compound libraries for drug discovery screening.

## Logical Relationship in Drug Discovery

The utility of **3-Chloroimidazo[1,2-a]pyrazine** as a building block in drug discovery is illustrated in the following diagram.



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Caption: Role of **3-Chloroimidazo[1,2-a]pyrazine** in a typical drug discovery pipeline.

## Safety and Handling

As with any chlorinated organic compound, appropriate safety precautions should be taken when handling **3-Chloroimidazo[1,2-a]pyrazine**. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on toxicity, handling, and disposal.

## Conclusion

**3-Chloroimidazo[1,2-a]pyrazine** is a valuable heterocyclic building block with a confirmed CAS number of 1429665-39-3 and a molecular weight of 153.57 g/mol .<sup>[1]</sup> Its synthesis is achievable through established methods, and its reactivity makes it a key intermediate for the development of novel chemical entities in the pharmaceutical and agrochemical industries. This guide has provided a foundational understanding of its properties, synthesis, and applications to aid researchers in their scientific pursuits.

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## References

- 1. chemscene.com [chemscene.com]
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